molecular formula C25H32N2O8 B3949626 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949626
M. Wt: 488.5 g/mol
InChI Key: OKJOHZKJEBEGDL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyphenyl group, and a dimethoxyphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.C2H2O4/c1-28-21-8-7-17(15-22(21)29-2)9-12-24-23(27)18-10-13-25(14-11-18)16-19-5-3-4-6-20(19)26;3-1(4)2(5)6/h3-8,15,18,26H,9-14,16H2,1-2H3,(H,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOHZKJEBEGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)CC3=CC=CC=C3O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using a hydroxyphenyl halide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction using a dimethoxybenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated and nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of a carboxamide group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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